(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)
Description
(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) is a bicyclohexyl derivative featuring a methoxyphenyl substituent at the 4-position of one cyclohexane ring and a propyl group at the 4'-position of the other. This compound is of interest in materials science, particularly for liquid crystal applications, due to its rigid bicyclic core and polar substituents.
Properties
Molecular Formula |
C22H34O |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C22H34O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h13-20H,3-12H2,1-2H3 |
InChI Key |
YGBCZZWUEAKAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propyl Group: The propyl group can be attached via a Grignard reaction, where propylmagnesium bromide reacts with the cyclohexane derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the cyclohexane rings to more saturated forms or reduce any functional groups present.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: More saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Material Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Effects
The table below compares the target compound with key analogues, highlighting substituent differences and molecular properties:
*Estimated based on structural analogues.
Key Observations:
- Polarity : The methoxyphenyl group in the target compound introduces greater polarity compared to alkyl-substituted analogues (e.g., pentyl/propyl), enhancing solubility in polar solvents and mesogenic behavior in liquid crystals (LCs) .
- Molecular Weight : Aromatic substituents (e.g., methoxyphenyl) increase molecular weight significantly (~314.5 vs. 252.44 for ethoxy-propyl), affecting thermal stability and phase transitions .
- Electronic Effects : Fluorinated analogues (e.g., 4-Ethoxy-2,3-difluorophenyl) exhibit higher electronegativity, which can lower melting points and adjust LC clearing temperatures .
Biological Activity
(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) is a compound of increasing interest in pharmacological research due to its potential biological activities. Its unique structure, characterized by the presence of a methoxy group and a propyl chain on a bicyclic framework, suggests various interactions with biological systems. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.
- Chemical Formula: CHO
- Molecular Weight: 314.50 g/mol
- CAS Number: 84655-98-1
- Structure: The compound features a bi-cyclohexane core with para-substituted phenyl groups.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds structurally related to (trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane). For instance, methoxy derivatives of phenolic compounds have demonstrated significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential cellular processes.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |
|---|---|---|---|
| (trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) | TBD | TBD | TBD |
| 4-Methoxyphenol | 32-64 | 64-128 | H. pylori |
| Other related compounds | 8-16 | 16-32 | Various Gram-positive bacteria |
Note: TBD indicates that specific values for (trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) are not yet determined in the literature.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the potential therapeutic applications of this compound. Preliminary findings suggest that certain structural modifications can enhance cytotoxic effects against specific cancer types while minimizing toxicity to normal cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| HeLa | TBD | TBD |
| K562 | TBD | TBD |
| HUVEC | TBD | TBD |
Selectivity Index is calculated as the ratio of IC values between cancerous and normal cells.
Case Studies
A notable study explored the synthesis and biological evaluation of methoxy-substituted chalcones which share structural similarities with our compound of interest. These studies indicated that the presence of methoxy groups significantly enhances biological activity by improving solubility and membrane permeability.
Case Study Example
In a comparative analysis involving various methoxy-substituted compounds:
- Objective: Evaluate the antibacterial efficacy against resistant strains.
- Methodology: Disc diffusion method and broth microdilution.
- Findings: Compounds with para-methoxy substitutions exhibited lower MIC values compared to their ortho or meta counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
